

L-161,240: A Hydroxamate-Based Inhibitor of Bacterial LpxC

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Compound of Interest

Compound Name: L-161240
Cat. No.: B15560923

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Abstract

L-161,240 is a potent hydroxamate-based inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key zinc-dependent metalloenzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. Lipid A is an essential component of the outer membrane lipopolysaccharide (LPS), crucial for bacterial viability and pathogenesis. By targeting LpxC, L-161,240 effectively disrupts the formation of the bacterial outer membrane, leading to bactericidal activity. This technical guide provides a comprehensive overview of L-161,240, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction

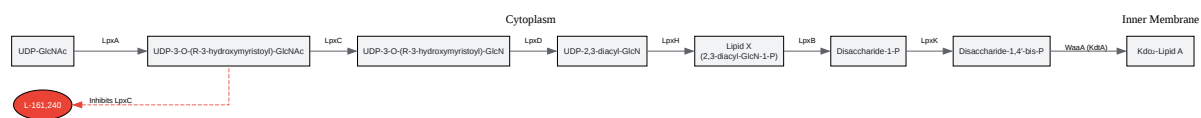
The rise of multidrug-resistant Gram-negative bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with unique mechanisms of action. The lipid A biosynthesis pathway is an attractive target for new antibiotics because it is essential for most Gram-negative bacteria and is absent in mammals.[1] LpxC catalyzes the first committed and irreversible step in this pathway, making it a critical control point.[2][3] L-161,240, a synthetic phenyloxazoline-based hydroxamic acid, emerged from early research as a potent and specific inhibitor of LpxC.[4]

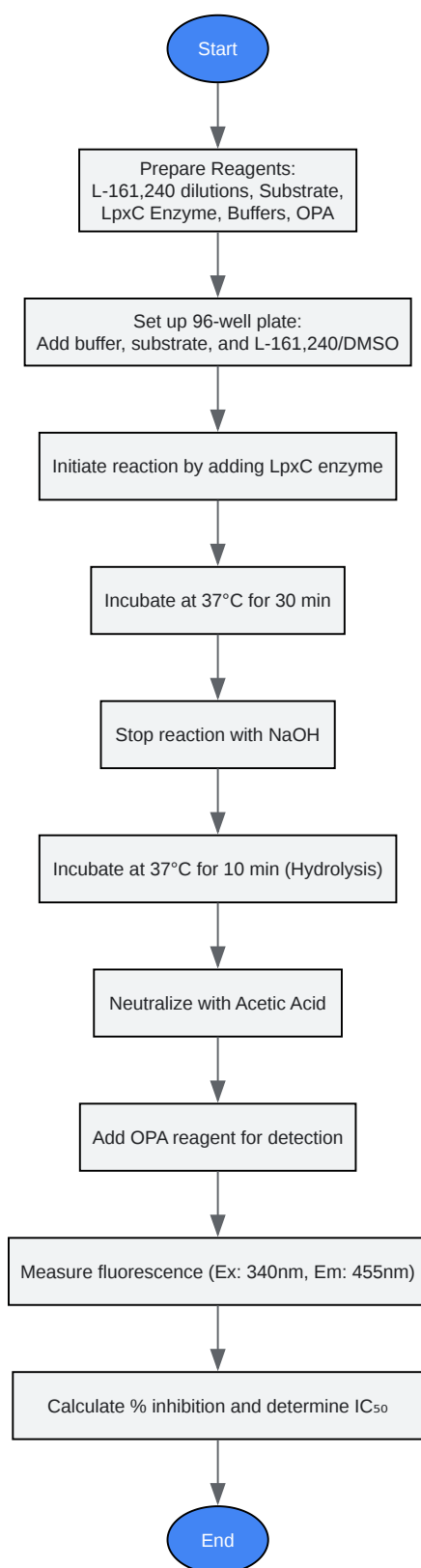
Mechanism of Action

L-161,240 functions as a competitive inhibitor of LpxC.[4] Its hydroxamate moiety is believed to chelate the catalytic Zn^{2+} ion in the active site of LpxC, mimicking the transition state of the natural substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[3][5] This binding prevents the deacetylation of the substrate, thereby halting the lipid A biosynthesis cascade and leading to the accumulation of toxic intermediates and ultimately cell death.[2][6]

Signaling Pathway: Lipid A Biosynthesis

The biosynthesis of lipid A is a conserved nine-step enzymatic pathway that occurs in the cytoplasm and at the inner membrane of Gram-negative bacteria.[5][7][8] LpxC catalyzes the second step, the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. The inhibition of this step is the mode of action for L-161,240.





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